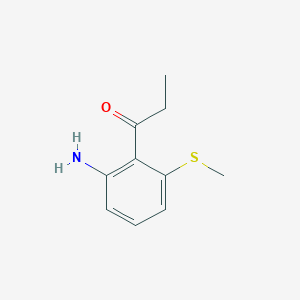
(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron-containing reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds in the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Protic Solvents or Bases: Used in protodeboronation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
De-boronated Pyridines: Formed from protodeboronation reactions.
Scientific Research Applications
(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and dyestuffs.
Mechanism of Action
The primary mechanism of action for (5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Methoxy-2-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds .
Properties
Molecular Formula |
C7H7BF3NO3 |
|---|---|
Molecular Weight |
220.94 g/mol |
IUPAC Name |
[5-methoxy-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-3-12-6(7(9,10)11)2-4(5)8(13)14/h2-3,13-14H,1H3 |
InChI Key |
VHDULPLNGGERRP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1OC)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


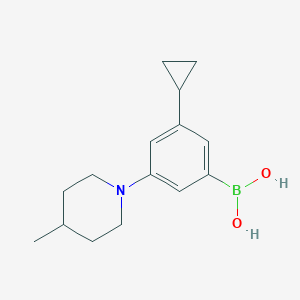
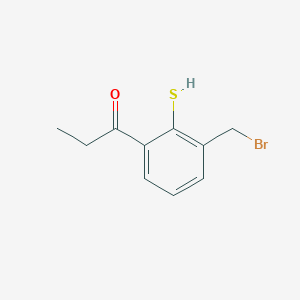
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
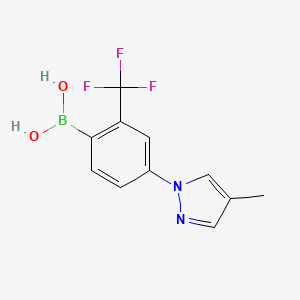
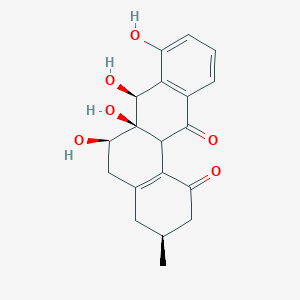
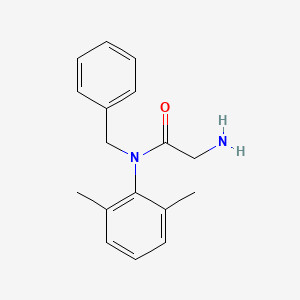
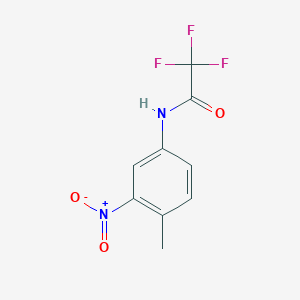
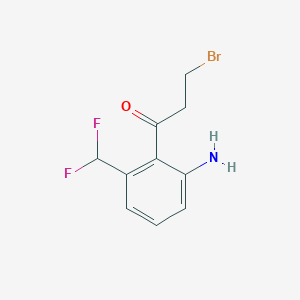
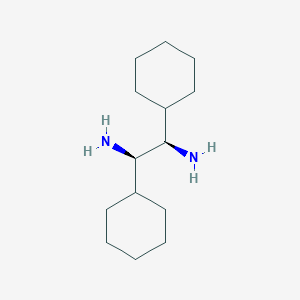

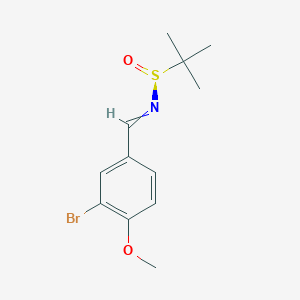
![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
